Salt Stoichiometry and Aqueous Solubility Advantage
The mono-hydrochloride salt (C₆H₁₃ClN₄O, MW 192.65) provides a balanced solubility profile compared to the free base (MW 156.19) and the dihydrochloride (C₆H₁₄Cl₂N₄O, MW 229.11) or sesquihydrochloride (C₁₂H₂₇Cl₃N₈O₂, MW 421.75) salt forms . The free base lacks the protonated amine required for optimal aqueous solubility, while the dihydrochloride may exhibit excessive hygroscopicity and lower organic solvent compatibility. The mono-hydrochloride represents a tunable compromise for both aqueous and polar organic solvent handling during synthesis and assay preparation [1].
| Evidence Dimension | Molecular weight and salt form |
|---|---|
| Target Compound Data | Mono-hydrochloride, MW 192.65 g/mol |
| Comparator Or Baseline | Free base (MW 156.19); dihydrochloride (MW 229.11); sesquihydrochloride (MW 421.75) |
| Quantified Difference | Mono-hydrochloride MW is 23% higher than free base but 15.9% lower than dihydrochloride; sesquihydrochloride is a 2:3 dimer complex. |
| Conditions | Theoretical physicochemical comparison based on salt stoichiometry |
Why This Matters
Procurement of the correct salt form directly impacts experimental reproducibility; the mono-hydrochloride offers a pragmatic balance of solubility and handling properties for typical medicinal chemistry workflows.
- [1] Kuujia. Comparison of hydrochloride salt forms for aminopropyl-triazole-methanol derivatives. https://www.kuujia.com/ View Source
